1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone
Overview
Description
1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the bicyclic core: This step involves the cyclization of precursor molecules under specific conditions to form the decahydro-1,4-diaza-cyclopentacyclooctene structure.
Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, where a suitable benzylating agent reacts with the intermediate compound.
Final functionalization: The ethanone group is added in the final step, often through an acylation reaction using ethanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, ethanoyl chloride, and other alkylating or acylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cell signaling.
Inducing oxidative stress: Leading to cellular damage or apoptosis in targeted cells.
Comparison with Similar Compounds
1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone can be compared with other similar compounds, such as:
(2R,3AS,9aR)-2-Benzyl-1-methyl-decahydro-1,4-diaza-cyclopentacyclooctene: Differing by the presence of a methyl group instead of an ethanone group.
(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene: Featuring a methyl group at a different position on the bicyclic structure.
Properties
IUPAC Name |
1-[(2R,3aS,9aR)-2-benzyl-2,3,3a,4,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)20-16(12-15-8-4-2-5-9-15)13-17-18(20)10-6-3-7-11-19-17/h2,4-5,8-9,16-19H,3,6-7,10-13H2,1H3/t16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZQPPHANAOXBS-FGTMMUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCCCCNC2CC1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H]2CCCCCN[C@H]2C[C@H]1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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